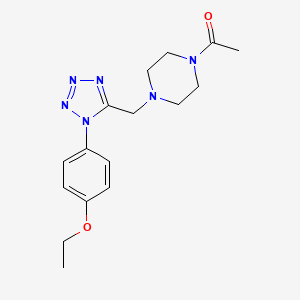

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Description

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS: 1049379-22-7) is a piperazine-tetrazole hybrid compound featuring a 4-ethoxyphenyl substituent on the tetrazole ring and an ethanone group linked to the piperazine moiety .

Properties

IUPAC Name |

1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-3-24-15-6-4-14(5-7-15)22-16(17-18-19-22)12-20-8-10-21(11-9-20)13(2)23/h4-7H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUIWDZPJRBADQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.

Formation of the Piperazine Ring: The piperazine ring is formed via cyclization reactions involving diamines and appropriate electrophiles.

Final Coupling: The final step involves coupling the tetrazole and piperazine intermediates under controlled conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitutions

The compound’s key structural differentiators include:

- Tetrazole substituents : The 4-ethoxyphenyl group contrasts with electron-withdrawing groups (e.g., nitro, bromo, trifluoromethyl) in analogs (e.g., 7n, 7o, 7j) .

- Linker groups : A methylene bridge connects the tetrazole and piperazine, whereas analogs like 7a–x use thioether linkages (e.g., 7e: –S– vs. –CH₂–) .

- Piperazine modifications : Unlike sulfonylpiperazine derivatives (e.g., 7e–7r), this compound lacks sulfonyl groups, reducing molecular weight and polarity .

Table 1: Structural Comparison

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

Biological Activity

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, a compound belonging to the class of tetrazole derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular structure of this compound features a tetrazole ring, a piperazine moiety, and an ethoxyphenyl group. These structural components contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N6O |

| Molecular Weight | 344.43 g/mol |

| CAS Number | 921053-45-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that it may inhibit certain enzymes or receptors involved in inflammation and cancer cell proliferation. The tetrazole ring is known for its role in modulating various biological pathways, enhancing the compound's therapeutic potential.

Anticancer Activity

Research indicates that tetrazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. The specific mechanism for this compound remains to be fully elucidated but is likely linked to its structural features that allow for effective receptor binding.

Neuroprotective Effects

In vitro studies have demonstrated that similar compounds can protect neuronal cells from glutamine-induced neurotoxicity. For example, a related compound showed effectiveness in prolonging survival in models of acute cerebral ischemia . This suggests that this compound may also possess neuroprotective properties worth exploring.

Case Studies

Several case studies highlight the biological activity of tetrazole derivatives:

- Neuroprotective Study : A study involving PC12 cells indicated that a similar compound significantly reduced neurotoxicity induced by glutamine exposure, suggesting potential applications in neurodegenerative diseases .

- Anticancer Research : In vivo studies demonstrated that tetrazole derivatives could inhibit tumor growth in various cancer models. The mechanism involved apoptosis induction and modulation of signaling pathways associated with cancer cell survival .

Comparative Analysis

Comparative studies with other tetrazole derivatives reveal that the presence of specific functional groups significantly influences biological activity. For instance, compounds with additional aromatic or heterocyclic rings often exhibit enhanced anticancer effects compared to simpler structures.

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 1-(4-Ethoxybenzyl)piperazin-1-yl ethanone | Anticancer | 15 ± 2 |

| 1-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2(2-methylphenoxy)ethanone | Neuroprotective | 20 ± 3 |

| N-(4-Ethoxyphenyl)-tetrazole derivative | Antiinflammatory | 10 ± 1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.